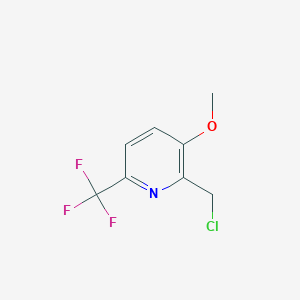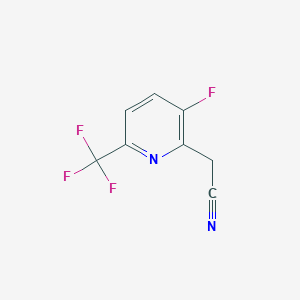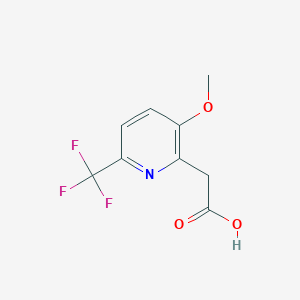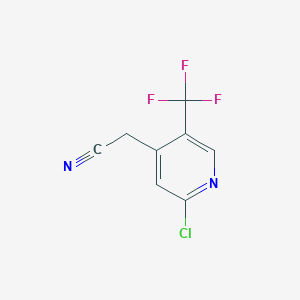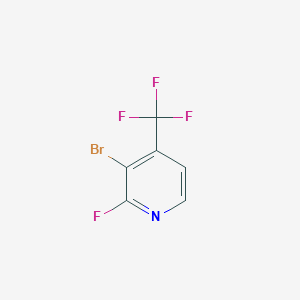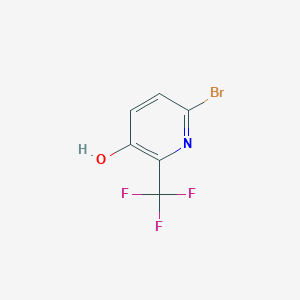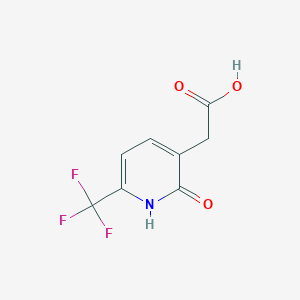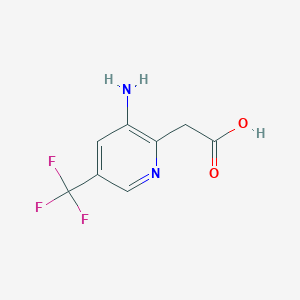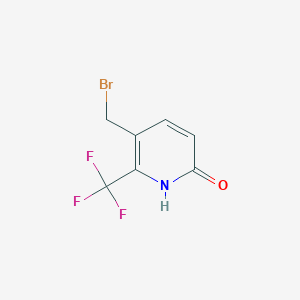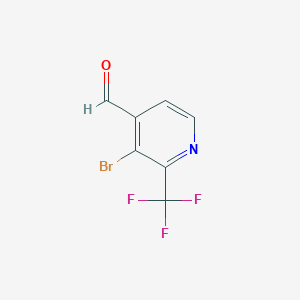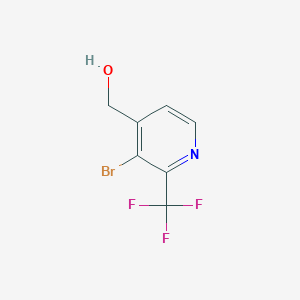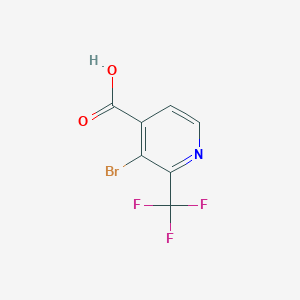
3-Bromo-2-(trifluoromethyl)isonicotinic acid
説明
3-Bromo-2-(trifluoromethyl)isonicotinic acid, also known as 3-bromo-2-TFMA, is a novel compound that has recently been studied for its potential use in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound that is found in some plant species. 3-bromo-2-TFMA is a unique compound due to its ability to bind to proteins and other molecules, making it an attractive choice for researchers. This compound has been studied for its potential use in drug discovery, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
Organic Synthesis
- Trifluoromethylation and Isocoumarin Synthesis : A 2020 study by Zhou et al. utilized 3-Bromo-1,1,1-trifluoroacetone, an indirect trifluoromethylation reagent, to construct the 3-trifluoromethyl isocoumarin skeleton, which is crucial in bioactive compounds. This process involved an iridium-catalyzed C-H alkylation and an intermolecular cyclization reaction (Zhou et al., 2020).
Medicinal Chemistry
- Antimicrobial Activity : Porwal, Jayashree, and Attimarad (2009) synthesized 3-coumarinoyl pyridinium and quinolinium bromides, starting from 3-Bromo acetyl coumarins. These compounds showed significant antibacterial activity, highlighting their potential in antimicrobial research (Porwal et al., 2009).
Radiopharmaceuticals
- Tritium Labelling in Serotonin Receptor Ligands : Masjedizadeh and Parnes (1996) reported the synthesis of tritium-labelled (R) and (S)-3-aminoquinuclidine, using isonicotinic acid as a starting material. This study is significant in the context of developing serotonin receptor ligands (Masjedizadeh & Parnes, 1996).
Materials Science
- Luminescent Hybrid Materials : Wang and Yan (2006) focused on synthesizing modified 2-hydroxynicotinic acid for creating luminescent hybrid materials. The study demonstrated how the triplet energy of modified 2-hydroxynicotinic acid could initiate an antenna effect in these materials (Wang & Yan, 2006).
Photocatalysis
- Degradation of Methylene Blue : Zulys, Adawiah, and Nasruddin (2022) used isonicotinic acid in metal-organic frameworks (MOFs) for methylene blue photodegradation. Their research revealed the high efficiency of these MOFs in removing methylene blue from solutions (Zulys et al., 2022).
特性
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



